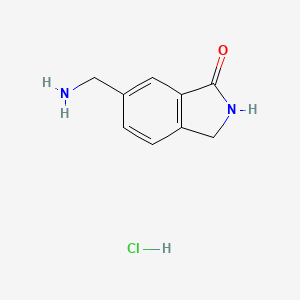

6-(Aminomethyl)isoindolin-1-one hydrochloride

Vue d'ensemble

Description

6-(Aminomethyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C9H11ClN2O It is a white to pale-yellow solid that is used primarily in research and development

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)isoindolin-1-one hydrochloride typically involves a multi-step process. One common method includes the cyanation of a precursor compound without using costly transition metal catalysts, followed by the complete hydrogenation of the resulting dicyanide . This method emphasizes high atom-efficiency and simplicity in operation.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The key steps involve cyanation and hydrogenation, which are standard procedures in industrial organic synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Aminomethyl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound itself is synthesized through a reduction process, indicating its potential to undergo further reduction reactions.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted isoindolinone derivatives.

Applications De Recherche Scientifique

Biological Activities

6-(Aminomethyl)isoindolin-1-one hydrochloride exhibits a range of biological activities that make it a candidate for drug development:

- Anticancer Properties : Research indicates that isoindolinone derivatives have shown promise in oncology, with some compounds demonstrating cytotoxic effects against cancer cell lines .

- Neuropharmacological Effects : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various isoindolinone derivatives, this compound was found to inhibit the proliferation of specific cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that the compound could significantly reduce cell death and improve cell viability in neuronal cultures exposed to harmful agents.

Potential Applications

The diverse applications of this compound include:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.

- Chemical Biology : Serving as a tool compound in biochemical assays to study enzyme inhibition and receptor binding interactions.

Mécanisme D'action

The mechanism of action of 6-(Aminomethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

5-(Aminomethyl)isoindolin-1-one: A structural analogue synthesized via a similar route.

Isoindolin-1-one Derivatives: Various derivatives of isoindolin-1-one can be synthesized through multicomponent reactions.

Uniqueness: 6-(Aminomethyl)isoindolin-1-one hydrochloride is unique due to its specific structure and the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for creating new therapeutic agents and studying biological mechanisms.

Activité Biologique

6-(Aminomethyl)isoindolin-1-one hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. As a derivative of isoindolinone, it serves as an important intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its biological activities, particularly in relation to cancer therapy and neuroprotection.

- Molecular Formula : C9H10N2O·HCl

- Molecular Weight : 196.65 g/mol

- Melting Point : 155-157 °C

Synthesis

The synthesis of this compound typically involves the reduction of cyano groups in precursor compounds. A notable method includes refluxing 2,5-dibromobenzoic acid in methanol with concentrated sulfuric acid, followed by purification steps to yield the target compound in a high yield of approximately 71.1% .

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been identified as a promising candidate for the development of new therapeutic agents targeting various cancers, including multiple myeloma and solid tumors. The compound's mechanism of action is primarily attributed to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

The compound acts as a selective HDAC inhibitor, leading to the accumulation of acetylated histones and subsequently inducing apoptosis in cancer cells. In vitro studies have shown that treatment with this compound results in significant cell cycle arrest and increased rates of apoptosis in various cancer cell lines .

Case Studies

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Preclinical studies indicate that it can mitigate neuronal damage caused by oxidative stress and inflammation, which are common pathways involved in neurodegenerative diseases .

Propriétés

IUPAC Name |

6-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-7-5-11-9(12)8(7)3-6;/h1-3H,4-5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAHVBHGQKJFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CN)C(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856605 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250443-39-0 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.